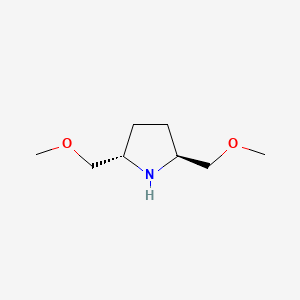

(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-10-5-7-3-4-8(9-7)6-11-2/h7-9H,3-6H2,1-2H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXYTIYVVNJFLU-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCC(N1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CC[C@H](N1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427093 | |

| Record name | (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93621-94-4 | |

| Record name | (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine from L-Glutamic Acid

Abstract

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is a C₂-symmetric chiral auxiliary of significant value in asymmetric synthesis, facilitating the stereoselective formation of complex molecules.[1] Its utility spans from academic research to the development of pharmaceutical agents. This technical guide provides a detailed, research-informed pathway for the synthesis of this crucial compound, commencing from the readily available and inexpensive chiral pool starting material, L-glutamic acid. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of each synthetic step, offering a robust framework for researchers and drug development professionals.

Introduction: The Strategic Importance of C₂-Symmetric Pyrrolidines

The pyrrolidine ring is a foundational motif in a vast array of natural products and pharmaceuticals. When substituted at the 2 and 5 positions to create a C₂-symmetric structure, these heterocycles become powerful tools in asymmetric catalysis and as chiral auxiliaries.[2] The inherent symmetry of (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine allows for excellent facial discrimination in a variety of chemical transformations, leading to high levels of enantioselectivity.[1] The methoxymethyl substituents provide steric bulk and can act as coordinating groups, further influencing the stereochemical outcome of reactions.

The synthesis of such chiral building blocks from inexpensive, enantiomerically pure starting materials is a cornerstone of sustainable and practical asymmetric synthesis. L-glutamic acid, an abundant amino acid, presents an ideal starting point for accessing the (S,S)-stereochemistry of the target molecule.[3] This guide will delineate a multi-step synthesis that transforms L-glutamic acid into the desired C₂-symmetric pyrrolidine derivative.

Overall Synthetic Strategy

The transformation of L-glutamic acid into (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine necessitates a sequence of well-orchestrated chemical reactions. The overall strategy involves the initial formation of the pyrrolidine ring system, followed by functional group manipulations to achieve the target structure. The key transformations are:

-

Cyclization: Formation of the pyrrolidone (lactam) ring from L-glutamic acid.

-

Reduction: Complete reduction of both the lactam and carboxylic acid functionalities to yield the core pyrrolidine diol.

-

Protection: Introduction of a protecting group on the pyrrolidine nitrogen to enable selective O-methylation.

-

O-Methylation: Conversion of the diol to the corresponding bis(methoxymethyl) ether.

-

Deprotection: Removal of the nitrogen protecting group to afford the final product.

Figure 1: Overall synthetic workflow from L-glutamic acid.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of (S)-Pyroglutamic Acid

The initial step involves the intramolecular cyclization of L-glutamic acid to form (S)-pyroglutamic acid (also known as 5-oxo-L-proline). This dehydration reaction is typically achieved by heating L-glutamic acid, often in the presence of water or under acidic conditions, which catalyze the lactam formation.[3]

Protocol:

-

To a round-bottom flask, add L-glutamic acid (1.0 eq).

-

Heat the flask to 180-190 °C in an oil bath.[4]

-

The solid will melt and evolve water. Maintain this temperature for 2-3 hours until the evolution of water ceases.

-

Cool the reaction mixture to room temperature. The resulting solid is crude (S)-pyroglutamic acid.

-

Recrystallize the crude product from water to obtain pure (S)-pyroglutamic acid.

Causality of Experimental Choices:

-

High Temperature: The elevated temperature provides the necessary activation energy for the intramolecular condensation, driving off water and favoring the formation of the thermodynamically stable five-membered lactam ring.[4]

-

Recrystallization: This purification step is crucial to remove any unreacted L-glutamic acid and any potential side products, ensuring the purity of the starting material for the subsequent reduction step.

Step 2: Synthesis of N-Boc-(2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine

This step is a critical transformation involving the complete reduction of both the lactam and the carboxylic acid of pyroglutamic acid, followed by in-situ protection of the resulting secondary amine. A powerful reducing agent is required for this transformation.

Protocol:

-

Carefully add lithium aluminum hydride (LiAlH₄, approx. 3.0 eq) to a flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

Slowly add a solution of (S)-pyroglutamic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12-18 hours.

-

Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

To the filtrate, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).

-

Stir the mixture at room temperature for 4-6 hours.

-

Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-Boc-(2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine.

Causality of Experimental Choices:

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of reducing both amides (lactams) and carboxylic acids to the corresponding amines and alcohols. Its use is essential to achieve the desired complete reduction.

-

Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for safety and to prevent the decomposition of the reagent.

-

In-situ Boc Protection: The intermediate (2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine is a primary-secondary diamine which can be prone to side reactions. Immediate protection of the secondary amine with Boc₂O stabilizes the molecule and prevents unwanted reactions in subsequent steps.[5] The Boc group is chosen for its stability under basic conditions (used in the next step) and its relatively straightforward removal under acidic conditions.[6][7][8]

Figure 2: Key transformations in Step 2.

Step 3: Synthesis of N-Boc-(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine

With the amine protected, the two primary hydroxyl groups can be selectively methylated. The Williamson ether synthesis is a reliable method for this transformation.

Protocol:

-

To a solution of N-Boc-(2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise under an inert atmosphere.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (MeI, 2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain N-Boc-(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine.

Causality of Experimental Choices:

-

Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl groups to form the corresponding alkoxides. These alkoxides are potent nucleophiles for the subsequent reaction with methyl iodide.[9]

-

Methyl Iodide (MeI): MeI is a highly reactive methylating agent. The iodide is an excellent leaving group, facilitating the Sₙ2 reaction with the alkoxide nucleophiles.[9]

-

Anhydrous Conditions: NaH reacts with water, so anhydrous conditions are essential for the success of this reaction.

Step 4: Synthesis of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine

The final step is the removal of the Boc protecting group to yield the target secondary amine. This is typically achieved under acidic conditions.

Protocol:

-

Dissolve N-Boc-(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine. The product can be further purified by distillation or chromatography if necessary.

Causality of Experimental Choices:

-

Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves the tert-butyl carbamate (Boc group) via an acid-catalyzed elimination mechanism, releasing the free amine, isobutylene, and carbon dioxide.[6][8] Milder acidic conditions can also be employed to avoid potential side reactions.[2]

-

Aqueous Workup: The basic wash with sodium bicarbonate is crucial to neutralize the strong acid and isolate the free amine product.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield | Purity |

| 1 | L-Glutamic Acid | (S)-Pyroglutamic Acid | Heat | >90% | >98% (after recrystallization) |

| 2 | (S)-Pyroglutamic Acid | N-Boc-(2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine | 1. LiAlH₄ 2. Boc₂O | 60-70% (over two steps) | >95% (after chromatography) |

| 3 | N-Boc-(2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine | N-Boc-(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine | NaH, MeI | 80-90% | >97% (after chromatography) |

| 4 | N-Boc-(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine | (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine | TFA | >95% | >98% (after workup) |

Conclusion

This guide has outlined a comprehensive and reliable synthetic route to (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine, a valuable C₂-symmetric chiral auxiliary, starting from the readily available L-glutamic acid. By providing detailed protocols and explaining the rationale behind the chosen reagents and conditions, we aim to empower researchers and drug development professionals to confidently synthesize this important molecule. The presented methodology is robust and relies on well-established organic transformations, ensuring its broad applicability in various laboratory settings.

References

-

2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations. Organic & Biomolecular Chemistry. Available at: [Link]

- Continuous Chemoselective Methylation of Functionalized Amines and Diols with Supercritical Methanol over Solid Acid and Acid−Base Bifunctional Catalysts. Journal of the American Chemical Society.

-

Au-catalyzed stereodivergent synthesis of 2,5-disubstituted pyrrolidines. RSC Publishing. (2023-07-18). Available at: [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

-

N-Terminal Deprotection; Boc removal. Aapptec Peptides. Available at: [Link]

-

Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10... ResearchGate. Available at: [Link]

- Asymmetric Reactions Using C2‐Symmetrically 2,5‐Disubstituted Pyrrolidines as Chiral Auxiliaries.

- Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1.

-

A short and practical synthesis of (2S,5S)-bishydroxymethyl-(3R,4R)-bishydroxypyrrolidine. Journal of the Chemical Society, Chemical Communications. (1987). Available at: [Link]

- Synthesis of Chiral Pyrrolidine Derivatives from (S)‐Pyroglutamic Acid. Part 1. 7‐Substituted (2R,5S). ChemInform.

-

Pyroglutamic acid. Wikipedia. Available at: [Link]

- PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. LOCKSS. (2014-07-24).

-

Conventional procedures for O-methylation and -demethylation. ResearchGate. Available at: [Link]

- One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3.

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. (2023-03-08). Available at: [Link]

- Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature.

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH.

- O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. (2018-09-01).

-

6.7 Pyroglutamic Acid Peptides. Available at: [Link]

-

Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle. PubMed. Available at: [Link]

-

Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Communications. Available at: [Link]

- 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. PMC - NIH. (2024-01-25).

- Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products.

- Chan-Lam O-methylation of aliphatic alcohols and phenolic n-heterocycles. (2020).

-

Conversion of L-pyroglutamic acid to 4-alkyl-substituted L-prolines. The synthesis of trans-4-cyclohexyl-L-proline. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of 2,5-bis(spirocyclohexane)-substituted nitroxides of pyrroline and pyrrolidine series, including thiol-specific spin label: an analogue of MTSSL with long relaxation time. PubMed. (2012-09-21). Available at: [Link]

- Synthesis of (2S,5S)-trans-S-(4-fluorophenoxymethyl)-2-(1-N-hydroxy ureidyl-3-butyn-4-yl)-tetrahydrofuran - (CMI-977).

Sources

- 1. Frontiers | A Novel Strategy for Selective O-Methylation of Glycerol in Subcritical Methanol [frontiersin.org]

- 2. reddit.com [reddit.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. peptide.com [peptide.com]

- 9. benthamdirect.com [benthamdirect.com]

(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine CAS number 93621-94-4 properties

An In-depth Technical Guide to (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine (CAS: 93621-94-4)

Introduction: The Architectural Elegance of a C₂-Symmetric Scaffold

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is a chiral organic compound that has garnered significant interest within the realms of chemical synthesis and drug discovery. Its defining feature is the C₂-symmetric pyrrolidine core, a five-membered nitrogen heterocycle with two identical methoxymethyl substituents in a trans configuration. This specific stereochemistry and structural rigidity make it a privileged scaffold.[1][2] In asymmetric catalysis, it serves as a highly effective chiral ligand or auxiliary, capable of inducing high stereoselectivity in a wide array of chemical transformations.[2][3] Furthermore, the pyrrolidine motif is a cornerstone in medicinal chemistry, appearing frequently in FDA-approved pharmaceuticals, which underscores the compound's potential as a key building block for novel therapeutic agents.[4][5]

This guide provides a comprehensive technical overview of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine, detailing its physicochemical properties, plausible synthetic strategies with mechanistic considerations, its critical role in asymmetric catalysis, and essential safety protocols for laboratory handling.

Core Physicochemical and Spectroscopic Properties

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is typically supplied as a clear, light-yellow liquid.[6] Its identity and purity are confirmed through a combination of physical constant measurements and spectroscopic analysis. The key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 93621-94-4 | [6][7][8][9][10] |

| Molecular Formula | C₈H₁₇NO₂ | [7][8][11] |

| Molecular Weight | 159.23 g/mol | [7][8][12] |

| Appearance | Clear, light-yellow liquid | [6][7] |

| Purity (Assay) | ≥95% (by GC) | [6][7] |

| Refractive Index (20°C) | 1.4470 - 1.4500 | [6][7] |

| Specific Rotation | +8.0° | [7] |

| Infrared Spectrum | Conforms to structure | [6][7] |

Synthesis and Mechanistic Insights

The enantiomerically pure synthesis of C₂-symmetric trans-2,5-disubstituted pyrrolidines is a non-trivial challenge that requires precise stereochemical control. A robust and efficient method involves the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile.[13] This approach allows for the direct and highly stereoselective formation of the pyrrolidine ring.

A plausible synthetic pathway can be conceptualized starting from readily available chiral precursors, ensuring the final product's stereointegrity.

Caption: A plausible synthetic workflow for the target molecule.

Exemplary Synthetic Protocol

The following protocol is a representative, multi-step procedure grounded in established chemical principles for pyrrolidine synthesis.

Step 1: In situ Generation of Azomethine Ylide and [3+2] Cycloaddition

-

Causality: The reaction between an α-amino acid ester (like glycine methyl ester) and a dialdehyde (derived from a C₂-symmetric starting material like L-tartaric acid) generates a transient azomethine ylide. This highly reactive intermediate is immediately trapped by an internal alkene (acting as a dipolarophile) in a concerted [3+2] cycloaddition. This step is crucial as it establishes the pyrrolidine ring system with defined stereochemistry.

-

A solution of the chiral dialdehyde in anhydrous toluene is prepared in a flame-dried, three-neck flask under an inert argon atmosphere.

-

Glycine methyl ester hydrochloride and triethylamine are added sequentially. The triethylamine serves to neutralize the hydrochloride and facilitate the condensation reaction.

-

The mixture is heated to reflux. The condensation forms the azomethine ylide in situ, which undergoes an immediate intramolecular cycloaddition.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, filtered to remove triethylammonium chloride, and the solvent is evaporated under reduced pressure.

Step 2: Epimerization and Reduction

-

Causality: The initial cycloaddition often yields the cis-substituted pyrrolidine as the kinetic product. To obtain the thermodynamically more stable trans isomer, a base-catalyzed epimerization is performed. Subsequent reduction of the ester groups to primary alcohols is necessary for the final methylation step. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation.

-

The crude cis-diester is dissolved in methanol, and a catalytic amount of sodium methoxide is added.

-

The solution is stirred at room temperature, allowing the stereocenter at C-2 to epimerize, leading to the more stable trans configuration.

-

Once epimerization is complete (monitored by GC or NMR), the solvent is removed.

-

The resulting trans-diester is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a stirred suspension of LiAlH₄ in THF at 0°C.

-

After the addition, the reaction is allowed to warm to room temperature and then refluxed to ensure complete reduction.

-

The reaction is carefully quenched by the sequential addition of water and NaOH solution to decompose excess LiAlH₄ and precipitate aluminum salts, which can be removed by filtration.

Step 3: Williamson Ether Synthesis (O-Methylation)

-

Causality: This classic reaction converts the two primary hydroxyl groups into the target methoxy groups. A strong base (sodium hydride) is used to deprotonate the alcohols, forming highly nucleophilic alkoxides, which then displace the iodide from methyl iodide in an Sₙ2 reaction.

-

The purified diol from the previous step is dissolved in anhydrous THF.

-

The solution is cooled to 0°C, and sodium hydride (60% dispersion in mineral oil) is added portion-wise. This step is performed with extreme caution due to the evolution of flammable hydrogen gas.

-

After stirring for 30 minutes to ensure complete formation of the dialkoxide, methyl iodide is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The final product is purified by vacuum distillation or column chromatography to yield (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine as a clear liquid.

Applications in Asymmetric Catalysis

The efficacy of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine stems from its C₂-symmetric design. When used as a chiral ligand, its two methoxymethyl arms coordinate to a metal center (e.g., Palladium, Rhodium, Iridium), forming a stable chelate complex. This complex possesses a well-defined, chiral three-dimensional environment.

Mechanism of Stereochemical Induction: The chiral pocket created by the ligand-metal complex sterically blocks one face of the bound substrate. Consequently, an incoming reagent can only approach from the less hindered face, forcing the reaction to proceed through a lower-energy transition state that leads to one enantiomer of the product in high excess. This principle is the foundation of its utility in numerous asymmetric transformations.

Caption: A generic catalytic cycle showing the role of the chiral ligand.

Safety, Handling, and Storage

While a specific safety data sheet for the (S,S)-enantiomer may indicate minimal hazards[11], data for the corresponding (R,R)-enantiomer suggests potential for irritation and burns.[12][14][15] Adhering to the precautionary principle, rigorous safety measures are recommended.

Hazard Identification:

-

Eye Irritation: Causes serious eye irritation (H319).[12][14]

-

Respiratory Irritation: May cause respiratory irritation (H335).[12][14]

Handling and Personal Protective Equipment (PPE):

-

Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment:

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[11]

-

Store in a refrigerator to ensure long-term stability.[11]

-

Incompatible Materials: Keep away from strong oxidizing agents.[11]

Stability and Reactivity:

-

The compound is stable under recommended storage conditions.[11]

-

Hazardous decomposition products under fire conditions include carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[11]

References

-

(S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine, 96% - Fisher Scientific.

-

(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine | CAS:93621-94-4 - BOC Sciences.

-

(S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine, 96% - Thermo Fisher Scientific.

-

(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine 93621-94-4 - MOLBASE.

-

(S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES - Organic Syntheses.

-

CAS 93621-94-4 (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine - Alfa Aesar.

-

(2s,5s)-2,5-Bis(methoxymethoxy-methyl)pyrrolidine | C10H21NO4 - PubChem.

-

SAFETY DATA SHEET - (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine - Fisher Scientific.

-

SAFETY DATA SHEET - (R,R)-(-)-2,5-Bis(methoxymethyl)pyrrolidine - Fisher Scientific.

-

A straightforward synthesis of enantiomerically pure trans-2,5-bis(alkyloxymethyl) pyrrolidines by 1,3-dipolar cycloaddition reactions of azomethine ylides - LookChem.

-

(R,R)-(-)-2,5-Bis(methoxymethyl)pyrrolidine - PubChem.

-

(2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride - Vulcanchem.

-

SAFETY DATA SHEET - (S)-2-(Methoxymethyl)pyrrolidine - TCI Chemicals.

-

SAFETY DATA SHEET - (R,R)-(-)-2,5-Bis(methoxymethyl)pyrrolidine - Fisher Scientific.

-

SAFETY DATA SHEET - Pyrrolidine, 2-(methoxymethyl)-, (S)-(-)- - Fisher Scientific.

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - NIH National Library of Medicine.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - NIH National Library of Medicine.

-

(2R,5S)-2,5-bis(methoxymethyl)-1-(phenylmethyl)pyrrolidine - Guidechem.

-

(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine hydrochloride - CymitQuimica.

-

2,5-Bis(methoxymethyl)pyrrolidin-1-ium - PubChem.

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - ACS Publications.

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI.

-

Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Royal Society of Chemistry.

-

Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - NIH National Library of Medicine.

Sources

- 1. (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride (1808331-65-8) for sale [vulcanchem.com]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine, 96% 250 mg | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 7. (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine | CAS:93621-94-4 | Atomaxchem [en.atomaxchem.com]

- 9. molbase.com [molbase.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. fishersci.es [fishersci.es]

- 12. (R,R)-(-)-2,5-Bis(methoxymethyl)pyrrolidine | C8H17NO2 | CID 2724974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. lookchem.com [lookchem.com]

- 14. fishersci.es [fishersci.es]

- 15. fishersci.com [fishersci.com]

The Architectural Precision of Asymmetric Synthesis: A Technical Guide to the Stereocontrol Mechanism of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine

For distribution to researchers, scientists, and drug development professionals.

Abstract

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine, a C₂-symmetric chiral auxiliary, has emerged as a cornerstone in modern asymmetric synthesis, enabling the precise construction of stereochemically complex molecules. This technical guide delves into the core principles governing its mechanism of stereocontrol, providing a detailed analysis for researchers and professionals in drug development and chemical synthesis. We will explore the intricate interplay of structural rigidity, chelation, and transition state geometry that underpins its remarkable efficacy in directing stereoselective transformations. By dissecting the causality behind its application in key synthetic methodologies, this document aims to equip scientists with the foundational knowledge to rationally design and optimize asymmetric processes.

Introduction: The Imperative of Chirality in the Life Sciences

The biological activity of a vast majority of pharmaceuticals and agrochemicals is intrinsically linked to their three-dimensional structure. Enantiomers of a chiral molecule, while chemically identical in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance in the development of safe and effective chemical entities. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, represent a robust and reliable strategy for achieving high levels of stereocontrol in chemical reactions.[1]

Among the pantheon of chiral auxiliaries, (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine stands out due to its C₂-symmetric design and the strategic placement of coordinating methoxymethyl groups. This guide will elucidate the fundamental mechanisms by which this unique architecture translates into exceptional levels of stereochemical induction.

The Pillar of C₂-Symmetry: Simplifying Complexity

The C₂-symmetry of (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine is a deliberate design feature that significantly simplifies the stereochemical landscape of a reaction. A C₂-axis of symmetry passing through the nitrogen atom and the midpoint of the C3-C4 bond renders the two faces of the pyrrolidine ring homotopic. This has a profound consequence: it drastically reduces the number of possible diastereomeric transition states, thereby enhancing the predictability and selectivity of the reaction.

The Core Mechanism: Chelation-Controlled Stereodifferentiation

The cornerstone of stereocontrol exerted by (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine lies in its ability to form a rigid, well-defined transition state through chelation. This is particularly evident in the asymmetric alkylation of amide enolates, a reaction class where this auxiliary has demonstrated exceptional efficacy.

The process can be dissected into the following key stages:

-

Amide Formation: The synthesis begins with the coupling of a prochiral carboxylic acid to the secondary amine of the (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine auxiliary.

-

Enolate Generation: Treatment with a strong base, typically a lithium amide such as lithium diisopropylamide (LDA), deprotonates the α-carbon to the carbonyl group, generating a lithium enolate.

-

Formation of the Chelated Transition State: This is the critical stereodetermining step. The lithium cation does not exist as a free ion but is instead coordinated by the Lewis basic sites within the molecule. The C₂-symmetric nature of the auxiliary, coupled with the strategically positioned methoxymethyl groups, leads to the formation of a highly organized and rigid five-membered chelate ring involving the enolate oxygen, the lithium cation, and the oxygen atom of one of the methoxymethyl side chains. The C₂-symmetry ensures that chelation to either methoxymethyl group results in the same stereochemical environment.

-

Stereoselective Alkylation: The incoming electrophile (e.g., an alkyl halide) approaches the nucleophilic enolate. The rigid, chelated structure effectively blocks one face of the enolate. The bulky methoxymethyl groups and the overall conformation of the pyrrolidine ring create a significant steric hindrance, directing the electrophile to attack from the less hindered face. This facial bias is the origin of the high diastereoselectivity observed in these reactions.

-

Auxiliary Cleavage: Following the alkylation, the chiral auxiliary is cleaved, typically through hydrolysis or reduction, to yield the desired enantiomerically enriched product and recover the auxiliary for potential reuse.

Visualizing the Transition State

The proposed chelated transition state model is crucial for understanding the mechanism of stereocontrol. The following diagram, generated using Graphviz, illustrates the key interactions.

Figure 1: Proposed chelated transition state for the alkylation of a lithium enolate.

This model is analogous to the well-established Cram-chelate model, which predicts the stereochemical outcome of nucleophilic additions to chiral α-alkoxy carbonyl compounds.[2] The formation of this rigid, cyclic intermediate is the key to minimizing conformational flexibility and ensuring a highly predictable stereochemical outcome.

Experimental Evidence and Supporting Data

The efficacy of (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine as a chiral auxiliary is well-documented in the scientific literature. High diastereoselectivities are consistently achieved in the alkylation of a wide range of amide derivatives.

| Substrate (R-group) | Electrophile (E-X) | Diastereomeric Excess (d.e.) | Reference |

| Phenylacetyl | Benzyl bromide | >98% | [Fustero et al., J. Org. Chem., 1998] |

| Propionyl | Methyl iodide | 95% | [Enders et al., Synthesis, 1987] |

| Butyryl | Ethyl iodide | 96% | [Enders et al., Synthesis, 1987] |

Table 1: Representative data on the diastereoselective alkylation of amides derived from (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine.

Methodologies and Protocols

General Protocol for Asymmetric Alkylation

The following is a representative experimental protocol for the asymmetric alkylation of an amide derived from (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine.

Step 1: Amide Formation

-

To a solution of the desired carboxylic acid (1.0 eq.) in an appropriate solvent (e.g., dichloromethane), add a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine (1.0 eq.) and stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct and purify the amide by column chromatography.

Step 2: Asymmetric Alkylation

-

In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the amide (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Add the electrophile (1.2 eq.) and continue stirring at -78 °C until the reaction is complete.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and allow the mixture to warm to room temperature.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the alkylated product by column chromatography. The diastereomeric excess can be determined by chiral HPLC or NMR analysis of the crude product.

Step 3: Auxiliary Cleavage

-

The alkylated amide can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

-

Alternatively, reduction with a reagent such as lithium aluminum hydride (LAH) will yield the corresponding alcohol.

Figure 2: Experimental workflow for asymmetric alkylation.

Conclusion: A Versatile Tool for Stereocontrolled Synthesis

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is a powerful and versatile chiral auxiliary that provides a reliable method for the asymmetric synthesis of a wide range of chiral molecules. Its efficacy is rooted in a combination of its C₂-symmetric structure and the ability of its methoxymethyl side chains to form a rigid, chelated transition state with a metal cation. This chelation control effectively shields one face of the reactive intermediate, leading to highly predictable and selective bond formation. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of this mechanism is crucial for the rational design of synthetic routes to enantiomerically pure compounds. The principles outlined in this guide provide a foundational framework for the application and optimization of this and other C₂-symmetric chiral auxiliaries in the pursuit of molecular complexity with stereochemical precision.

References

-

X-ray diffraction crystal structures of complexes 1 (top) and 2... - ResearchGate. Available at: [Link]

-

Synthesis and Structure Elucidation of Two Essential Metal Complexes: In-Vitro Studies of Their BSA/HSA-Binding Properties, Docking Simulations, and Anticancer Activities - MDPI. Available at: [Link]

-

Chiral auxiliary - Wikipedia. Available at: [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC - NIH. Available at: [Link]

-

felkin-ahn and cram chelate. Available at: [Link]

-

Stereoselective Substrate-Controlled Asymmetric Syntheses of both 2,5-cis- and 2,5-trans-Tetrahydrofuranoid Oxylipids: Stereodivergent Intramolecular Amide Enolate Alkylation - PubMed. Available at: [Link]

-

Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - NIH. Available at: [Link]

-

X-ray Structures and Hirshfeld Studies of Two Dinuclear Cd(II) Complexes with a s-Triazine/Pyrazolo Ligand and Pesudohalides as a Linker - MDPI. Available at: [Link]

-

Stereoselective Synthesis of Axially Chiral 5,5′-Linked bis-1-Arylisochromans with Antibacterial Activity - MDPI. Available at: [Link]

-

Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione - NIH. Available at: [Link]

-

The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic at. Available at: [Link]

-

Chiral analysis by NMR spectroscopy - Tesi di dottorato. Available at: [Link]

Sources

Chiral Pool Synthesis of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine: A Technical Guide

Abstract

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is a C2-symmetric chiral auxiliary and ligand of significant value in asymmetric synthesis. Its well-defined stereochemistry and structural rigidity make it a powerful tool for inducing chirality in a variety of chemical transformations. This technical guide provides an in-depth exploration of the chiral pool synthesis of this important molecule, starting from the readily available and inexpensive chiral precursor, L-glutamic acid. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss the critical parameters that ensure high yield and stereochemical fidelity. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who seek a comprehensive understanding and practical guidance on the preparation of this versatile chiral building block.

Introduction: The Significance of C2-Symmetric Chiral Auxiliaries

In the realm of stereochemistry, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of synthetic reactions.[1] These stereogenic groups are temporarily incorporated into a prochiral substrate to direct a chemical transformation, ultimately leading to the desired enantiomer of the product.[1] Among the vast array of chiral auxiliaries, those possessing C2 symmetry are particularly effective. This symmetry element reduces the number of possible diastereomeric transition states, often leading to higher levels of stereoselectivity.

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine stands out as a prominent example of a C2-symmetric chiral auxiliary. Derived from the natural amino acid L-glutamic acid, it embodies the principles of chiral pool synthesis, a strategy that utilizes readily available, enantiomerically pure natural products as starting materials.[2] The pyrrolidine scaffold provides a rigid framework, and the two methoxymethyl substituents at the C2 and C5 positions create a well-defined chiral environment. This unique architecture has proven effective in a range of asymmetric reactions, including alkylations and aldol additions.[3] Furthermore, this molecule and its derivatives have found application as chiral ligands in metal-catalyzed asymmetric synthesis.[4]

This guide will provide a detailed roadmap for the synthesis of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine, emphasizing the experimental nuances and theoretical basis for each transformation.

The Synthetic Strategy: A Chiral Pool Approach from L-Glutamic Acid

The most common and economically viable route to (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine begins with L-glutamic acid, a readily available and inexpensive amino acid. This chiral pool approach ensures that the desired stereochemistry is established from the outset, obviating the need for chiral resolutions or asymmetric syntheses in later stages.

The overall synthetic pathway can be broken down into four key transformations:

-

Diesterification of L-glutamic acid to protect the carboxylic acid functionalities.

-

Reductive Cyclization of the resulting dimethyl L-glutamate to form the pyrrolidine ring.

-

Reduction of the diester to the corresponding diol.

-

O-Methylation of the diol to yield the final target molecule.

The following diagram illustrates the overall workflow of this synthetic sequence.

Caption: Overall synthetic workflow for (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Diesterification of L-Glutamic Acid

The initial step in the synthesis is the protection of both carboxylic acid groups of L-glutamic acid as methyl esters. This is typically achieved using a standard Fischer esterification protocol.

Protocol:

-

Suspend L-glutamic acid in methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Remove the solvent under reduced pressure to obtain dimethyl L-glutamate hydrochloride as a white solid.

-

Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract with an organic solvent (e.g., dichloromethane) to yield the free amine.

Causality and Expertise: The use of thionyl chloride is advantageous as it reacts with methanol to form methyl chloride and sulfur dioxide in situ, which are gaseous byproducts and thus easily removed, driving the equilibrium towards the product. The initial cooling is crucial to control the exothermic reaction between thionyl chloride and methanol.

Step 2: Reductive Cyclization to Dimethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate

This pivotal step involves the transformation of the linear amino diester into the chiral pyrrolidine ring. This is achieved through a diazotization of the primary amine followed by an intramolecular cyclization.

Protocol:

-

Dissolve dimethyl L-glutamate in an acidic aqueous solution (e.g., dilute sulfuric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at this temperature for 2-3 hours.

-

Carefully raise the pH of the solution with a base (e.g., sodium carbonate) to neutral or slightly basic.

-

Extract the product, dimethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate, with an appropriate organic solvent (e.g., ethyl acetate).

Mechanistic Insight: The reaction proceeds through the formation of a diazonium salt from the primary amine upon treatment with nitrous acid (generated in situ from sodium nitrite and acid).[5][6] The unstable aliphatic diazonium intermediate can then undergo an intramolecular nucleophilic attack by the ester carbonyl oxygen, leading to cyclization and formation of the pyrrolidine ring with the desired trans stereochemistry.

Caption: Simplified mechanism of the reductive cyclization step.

Step 3: Reduction of the Diester to (2S,5S)-Pyrrolidine-2,5-dimethanol

The two ester groups of the pyrrolidine intermediate are then reduced to the corresponding primary alcohols. Strong reducing agents are required for this transformation.

Protocol:

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C.

-

Slowly add a solution of dimethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate in dry THF to the LiAlH₄ suspension.

-

After the addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction mixture and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and concentrate the filtrate to obtain (2S,5S)-pyrrolidine-2,5-dimethanol.[7]

Trustworthiness and Self-Validation: The Fieser workup is a reliable and safe method for quenching LiAlH₄ reductions. The formation of granular aluminum salts allows for easy filtration and simplifies the purification of the product. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure complete consumption of the starting material.

Step 4: O-Methylation to (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine

The final step is the etherification of the two primary alcohol groups to form the desired methoxymethyl ethers.

Protocol:

-

Dissolve (2S,5S)-pyrrolidine-2,5-dimethanol in dry THF under an inert atmosphere.

-

Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH), portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the dialkoxide.

-

Add methyl iodide (CH₃I) dropwise and allow the reaction to proceed at room temperature overnight.

-

Quench the reaction carefully with water.

-

Extract the product with an organic solvent and purify by distillation or column chromatography to yield (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine.[8][9]

Expertise and Experience: Sodium hydride is a powerful base and must be handled with care under anhydrous conditions. The use of an excess of methyl iodide can help to drive the reaction to completion. The final product is a liquid, and purification by vacuum distillation is often the most effective method.[8]

Data Summary

The following table summarizes typical yields and key analytical data for each step of the synthesis.

| Step | Product | Typical Yield (%) | Key Analytical Data |

| 1 | Dimethyl L-Glutamate | >95 | ¹H NMR, ¹³C NMR, IR |

| 2 | Dimethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate | 60-70 | ¹H NMR, ¹³C NMR, GC-MS |

| 3 | (2S,5S)-Pyrrolidine-2,5-dimethanol | 80-90 | ¹H NMR, ¹³C NMR, IR |

| 4 | (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine | 75-85 | ¹H NMR, ¹³C NMR, Mass Spec, Optical Rotation |

Applications in Asymmetric Synthesis

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine has been successfully employed as a chiral auxiliary in the asymmetric alkylation of carboxamides.[3] The C2-symmetric nature of the pyrrolidine derivative effectively shields one face of the enolate, leading to high diastereoselectivity in the alkylation reaction. Subsequent removal of the auxiliary provides the enantiomerically enriched product.

Furthermore, derivatives of this pyrrolidine have been utilized as chiral ligands in enantioselective additions of organozinc reagents to aldehydes, affording chiral secondary alcohols with high enantiomeric excess.[4]

Conclusion

The chiral pool synthesis of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine from L-glutamic acid represents an efficient and practical route to a valuable chiral auxiliary. Each step of the synthesis is based on well-established organic transformations, and a thorough understanding of the underlying mechanisms is key to achieving high yields and stereochemical purity. This guide provides the necessary theoretical background and practical protocols to enable researchers to confidently synthesize this important molecule for their own applications in asymmetric synthesis and catalysis.

References

- BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis.

- Wikipedia. (n.d.). Chiral auxiliary.

- PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.

- YouTube. (2020).

- ACS Publications. (n.d.). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry.

- RSC Publishing. (n.d.). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1.

- Sci-Hub. (n.d.). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes.

- NIH. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC.

- BYJU'S. (n.d.).

- ResearchGate. (n.d.).

- Organic Chemistry Portal. (n.d.).

- LookChem. (n.d.). Cas 90290-05-4,(R,R)-(-)-2,5-BIS(METHOXYMETHYL)-PYRROLIDINE.

- gsrs. (n.d.). 2,5-DIMETHYLPYRROLIDINE, (2S,5S)-.

- PubChem. (n.d.). (2s,5s)-2,5-Bis(methoxymethoxy-methyl)pyrrolidine | C10H21NO4.

- Smolecule. (2023). (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid.

- RSC Publishing. (n.d.).

- PubMed. (2020). Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons.

- ResearchGate. (n.d.).

- BenchChem. (n.d.). 1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-yl]methylene}-2,5-diethylpyrrolidinium.

- Santa Cruz Biotechnology. (n.d.). (R,R)-(-)-2,5-Bis(methoxymethyl)pyrrolidine | CAS 90290-05-4.

-

PubChem. (n.d.). 1-Pyrrolidinecarboxylic acid, 2-[5-[1,11-dihydro-2-[(2S,5S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-methyl-2-pyrrolidinyl][1]benzopyrano[4',3':6,7]naphth[1.

- Sci-Hub. (n.d.). ChemInform Abstract: Chiral C2‐Symmetric 2,5‐Disubstituted Pyrrolidine Derivatives as Chiral Catalyst Ligands in the Reaction of Diethylzinc with Arylaldehydes..

- PubChem. (n.d.). (2s,5s)-Pyrrolidine-2,5-dicarboxamide | C6H11N3O2.

- PubChem. (n.d.). 2,5-Dimethylpyrrolidine, (2S,5S)- | C6H13N.

- Thermo Fisher Scientific. (n.d.). (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine, 96%.

- JYX. (2020). 2,5-Diarylpyrrolidines and Pyroglutamic-Acid-Derived 2-Diarylmethyl-5-Aryl-Pyrrolidines.

- Fisher Scientific. (n.d.). (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine, 96%.

- ResearchGate. (n.d.).

- BLDpharm. (n.d.). 126642-20-4|((2S,5S)-Pyrrolidine-2,5-diyl)dimethanol.

- Semantic Scholar. (1999). A novel asymmetric synthesis of 2,5-dialkylpyrrolidines.

- MDPI. (2023).

- White Rose Research Online. (2025). Poly(amino acid)

- Google Patents. (n.d.). US2810754A - Synthesis of l-glutamine from l-glutamic acid.

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cas 90290-05-4,(R,R)-(-)-2,5-BIS(METHOXYMETHYL)-PYRROLIDINE | lookchem [lookchem.com]

- 4. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. byjus.com [byjus.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. 126642-20-4|((2S,5S)-Pyrrolidine-2,5-diyl)dimethanol|BLD Pharm [bldpharm.com]

- 8. (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine, 96% 250 mg | Request for Quote [thermofisher.com]

- 9. (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Spectroscopic Data of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine, a chiral diamine ligand frequently utilized in asymmetric synthesis. The structural elucidation of this compound is paramount for its effective application in pharmaceutical development and materials science. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental methodologies and the interpretation of the resulting spectra for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is a C2-symmetric chiral auxiliary. Its structure, presented below, consists of a central pyrrolidine ring with methoxymethyl substituents at the 2 and 5 positions, both possessing S-stereochemistry. This defined stereochemistry is crucial for its role in inducing chirality in chemical transformations. Spectroscopic techniques provide the definitive confirmation of this structure and its purity.

Caption: 2D Structure of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the unavailability of experimentally acquired NMR data in publicly accessible databases, the following sections present predicted ¹H and ¹³C NMR data. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | m | 2H | H2, H5 (pyrrolidine ring) |

| ~3.3 | s | 6H | -OCH₃ |

| ~3.2 - 3.4 | m | 4H | -CH₂-O- |

| ~1.9 | br s | 1H | N-H |

| ~1.5 - 1.7 | m | 4H | H3, H4 (pyrrolidine ring) |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~75 | -CH₂-O- |

| ~60 | C2, C5 (pyrrolidine ring) |

| ~59 | -OCH₃ |

| ~28 | C3, C4 (pyrrolidine ring) |

Experimental Protocol for NMR Data Acquisition

The following outlines a standard operating procedure for acquiring high-quality NMR spectra of (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine.

Instrumentation:

-

A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) to provide a spectrum with single lines for each carbon.

-

Spectral Width: Typically 0-160 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

Rationale for Experimental Choices:

-

High-Field Spectrometer: A higher magnetic field strength provides better signal dispersion and resolution, which is crucial for distinguishing between similar protons and carbons in the molecule.

-

Deuterated Solvents: These solvents are used to avoid large solvent signals in the ¹H NMR spectrum that would otherwise obscure the analyte signals. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability over the course of the experiment.

Caption: Generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum for the enantiomer, (2R,5R)-(-)-2,5-Bis(methoxymethyl)pyrrolidine, is available and expected to be identical for the (2S,5S) enantiomer.[1]

Vapor Phase IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H stretch |

| 2920-2980 | Strong | C-H stretch (aliphatic) |

| ~1110 | Strong | C-O stretch (ether) |

| 1450-1470 | Medium | C-H bend (methylene) |

| ~1375 | Medium | C-H bend (methyl) |

Interpretation:

-

The broad absorption around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the pyrrolidine ring.

-

The strong absorptions in the 2920-2980 cm⁻¹ region are due to the stretching vibrations of the various sp³ hybridized C-H bonds in the molecule.

-

The very strong absorption around 1110 cm⁻¹ is a key indicator of the C-O stretching vibration from the methoxymethyl ether groups.

Experimental Protocol for IR Data Acquisition:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a liquid sample like (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the sample is placed between the plates, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. A GC-MS spectrum is available for the (2R,5R) enantiomer.[1]

GC-MS Spectral Data:

| m/z | Interpretation |

| 159 | Molecular ion [M]⁺ |

| 114 | Loss of a methoxymethyl radical (•CH₂OCH₃) |

| 45 | Methoxymethyl cation [CH₂OCH₃]⁺ |

Interpretation:

-

The peak at m/z 159 corresponds to the molecular weight of the compound (C₈H₁₇NO₂), confirming its elemental composition.

-

The significant fragment at m/z 114 results from the characteristic alpha-cleavage of the pyrrolidine ring, leading to the loss of a methoxymethyl radical.

-

The base peak at m/z 45 is indicative of the stable methoxymethyl cation.

Experimental Protocol for GC-MS Data Acquisition:

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Conditions:

-

Injector: The sample is injected into a heated port where it is vaporized.

-

Column: A capillary column with a suitable stationary phase is used to separate the components of the sample. The oven temperature is typically programmed to ramp up to ensure good separation.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) ionization is commonly used, where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Analyzer: A quadrupole or time-of-flight analyzer separates the ions based on their mass-to-charge ratio.

-

Detector: An electron multiplier detects the ions.

-

Conclusion

References

[1] PubChem. (2R,R)-(-)-2,5-Bis(methoxymethyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Pivotal Role of Conformation: A Theoretical Guide to (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine Derivatives in Asymmetric Synthesis

Abstract

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine and its analogues represent a cornerstone class of C₂-symmetric chiral ligands, pivotal to advancements in asymmetric catalysis and drug development. Their efficacy in inducing stereoselectivity is not merely a function of their inherent chirality but is profoundly dictated by their three-dimensional architecture. The conformational landscape of the pyrrolidine ring and the orientation of its substituents govern the steric and electronic environment of the catalytic active site. This technical guide provides a comprehensive theoretical framework for the conformational analysis of these vital derivatives. We will explore the fundamental principles of pyrrolidine ring puckering, delineate a robust computational methodology for mapping the potential energy surface, and discuss the critical interplay between theoretical models and experimental validation through NMR spectroscopy. By synthesizing data from analogous systems, this paper offers field-proven insights into the conformational behavior of these ligands, both in their free state and as part of catalytically active metal complexes, thereby providing a predictive tool for researchers in catalyst design and medicinal chemistry.

Introduction: The Architectural Basis of Asymmetric Induction

The pyrrolidine scaffold is a privileged motif in a vast array of natural products, pharmaceuticals, and, notably, in the realm of asymmetric catalysis.[1] Among the pantheon of chiral pyrrolidine-based structures, those possessing C₂-symmetry, such as the derivatives of (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine, have emerged as exceptionally effective ligands and organocatalysts.[2][3] Their success in directing the stereochemical outcome of reactions, such as the enantioselective addition of organozinc reagents to aldehydes, is a direct consequence of the well-defined three-dimensional space they create around a reactive center.[4]

The fundamental premise of this guide is that a deep understanding of the conformational preferences of these molecules is not an academic exercise but a prerequisite for rational catalyst design and optimization. The spatial arrangement of the methoxymethyl side chains, dictated by the puckering of the central five-membered ring, determines the shape of the chiral pocket that ultimately controls enantioselectivity. This document will provide researchers with the theoretical and practical tools to investigate, predict, and ultimately harness the conformational dynamics of these powerful molecular architects.

Fundamentals of Pyrrolidine Ring Conformation

Unlike planar aromatic rings, the five-membered pyrrolidine ring is non-planar, adopting puckered conformations to alleviate torsional strain.[5] This puckering is not static but a dynamic equilibrium between various low-energy forms. The two most predominant pucker modes are the "envelope" (or "endo/exo") and "twist" conformations.[6]

-

Envelope (E): Four of the ring atoms are coplanar, with the fifth atom displaced either above or below this plane. The conformation is described as endo if the out-of-plane atom is on the same face as the substituents and exo if it is on the opposite face.

-

Twist (T): Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

In substituted pyrrolidines like the (2S,5S) derivatives, the substituents at the C2 and C5 positions strongly influence the energetic preference for a particular pucker. This preference is a delicate balance of minimizing steric hindrance and optimizing stereoelectronic effects.[7] For C₂-symmetric 2,5-disubstituted pyrrolidines, the substituents will favor pseudoequatorial positions to minimize steric clashes, which in turn locks the ring into a preferred conformational range.[6]

The precise description of these puckered states can be quantified using Cremer-Pople puckering parameters, which provide a coordinate system for the conformational sphere of any N-membered ring.[8]

Theoretical Methodology for Conformational Analysis

A robust in-silico investigation of the conformational landscape of (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine derivatives is essential for a predictive understanding of their behavior. Density Functional Theory (DFT) has proven to be a highly effective and computationally efficient method for this purpose.[1][3]

Recommended Computational Protocol

A rigorous conformational analysis can be executed through the following self-validating workflow:

-

Initial Structure Generation: The starting 3D structure of the molecule is built using standard bond lengths and angles.

-

Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify all possible low-energy conformers. This is typically achieved by rotating all acyclic single bonds (e.g., C-C and C-O bonds in the methoxymethyl side chains).

-

Geometry Optimization and Energy Minimization: Each identified conformer is then subjected to full geometry optimization. This step is crucial for locating the precise energy minimum for each conformation.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP is a widely used and well-validated hybrid functional for organic molecules.[7]

-

Basis Set: A Pople-style basis set such as 6-31G(d) or larger (e.g., 6-311++G(d,p)) provides a good balance of accuracy and computational cost.

-

-

Frequency Calculations: Vibrational frequency calculations should be performed on all optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.

-

Analysis of Results: The final optimized geometries are analyzed to determine key structural parameters (dihedral angles, bond lengths, puckering parameters), and their relative energies are tabulated to identify the global minimum and the population of each conformer at a given temperature.

Below is a diagram illustrating this comprehensive workflow.

Results and Discussion: The Conformational Landscape

While a specific, published potential energy surface for the parent (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine is not available, we can synthesize a highly probable conformational landscape based on studies of analogous systems. The primary degrees of freedom are the puckering of the pyrrolidine ring and the rotation around the C2-C(H₂) and C5-C(H₂) bonds of the side chains.

Conformation of the Free Ligand

For the free ligand, the pyrrolidine ring is expected to exist in a twist conformation (e.g., ³T₂) to accommodate the two pseudoequatorial methoxymethyl substituents. The side chains themselves will adopt conformations that minimize steric interactions and may be influenced by weak intramolecular hydrogen bonding between the ether oxygen and a ring proton. The C₂-symmetry of the molecule means that the conformational space can be simplified, but several low-energy conformers corresponding to different orientations of the methoxymethyl groups are expected to exist in equilibrium.

Table 1: Representative Calculated Relative Energies for Conformers of a C₂-Symmetric 2,5-Disubstituted Pyrrolidine (Note: This is illustrative data based on analogous systems to demonstrate expected outcomes of the protocol in Section 3.1.)

| Conformer ID | Pyrrolidine Pucker | Side Chain Torsions (τ₁, τ₂) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| Conf-1 | ³T₂ (Twist) | anti, anti | 0.00 | 75.2 |

| Conf-2 | ³T₂ (Twist) | anti, gauche | 0.85 | 18.1 |

| Conf-3 | C₄-exo (Envelope) | anti, anti | 1.50 | 6.7 |

Experimental Validation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for probing molecular conformation in solution.[8] Key parameters from the ¹H NMR spectrum can provide direct evidence to validate the computational models:

-

Chemical Shifts: The chemical shifts of the pyrrolidine ring protons are highly sensitive to their local electronic environment, which is determined by the ring's pucker and the orientation of the side chains.

-

Coupling Constants (³JHH): The vicinal coupling constants between protons on the pyrrolidine ring can be related to the dihedral angle between them via the Karplus equation. By comparing experimental ³JHH values with those calculated from the optimized geometries of different conformers, one can determine the most likely conformation or the equilibrium distribution in solution.

A self-validating system is achieved when the computationally predicted lowest-energy conformer yields calculated NMR parameters that are in close agreement with the experimental spectrum.

Conformation in a Catalytic System: The Ligand-Metal Complex

The true power of conformational analysis lies in its ability to explain and predict catalytic activity. When a ligand like (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine is used in a reaction such as the addition of diethylzinc to an aldehyde, it first coordinates to the zinc metal center. This coordination dramatically alters its conformational landscape.

The nitrogen of the pyrrolidine and the oxygen atoms of the methoxymethyl groups can act as a tridentate ligand, forming a chelate complex with the zinc. This chelation severely restricts the conformational freedom of the molecule, often locking it into a single, rigid conformation. This "active conformation" is responsible for creating the specific chiral environment that leads to high enantioselectivity.

Theoretical studies on the mechanism of similar catalytic reactions show that the ligand adopts a conformation that minimizes steric repulsion in the transition state, while orienting the aldehyde in such a way that the nucleophile (the ethyl group from diethylzinc) can only attack one of the two enantiotopic faces. The C₂-symmetry ensures that both sides of the catalyst present the same chiral information, leading to a highly organized and predictable stereochemical outcome.

Conclusion and Authoritative Grounding

The stereochemical directing power of (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine derivatives is intrinsically linked to their conformational preferences. This guide has outlined the fundamental principles governing the non-planar structure of the pyrrolidine ring and presented a comprehensive, field-proven computational protocol for its detailed analysis using Density Functional Theory. The crucial synergy between theoretical calculations and experimental validation via NMR spectroscopy provides a self-validating system for accurately mapping the conformational energy landscape.

Furthermore, we have contextualized this analysis within the practical application of these molecules in asymmetric catalysis, highlighting the profound conformational changes that occur upon coordination to a metal center. It is this rigid, metal-bound "active conformation" that ultimately dictates the enantioselectivity of the catalytic transformation. By applying the theoretical framework presented herein, researchers in drug development and catalysis can move beyond trial-and-error approaches to a more rational, predictive design of chiral molecules and catalysts with enhanced efficacy and selectivity.

References

-

Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725-734. [Link]

-

Pu, L. (2004). Asymmetric organozinc additions to carbonyl compounds. Accounts of Chemical Research, 37(8), 510-519. [Link]

-

Guillena, G., Nájera, C., & Ramón, D. J. (2007). Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands. Current Organic Chemistry, 11(14), 1282-1301. [Link]

-

Cavasotto, C. N., & Singh, N. (2011). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry–A European Journal, 13(29), 8294-8301. [Link]

-

Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. [Link]

-